molecular formula C6H9N3S3 B8491591 5-(1,3-Dithian-2-yl)-1,3,4-thiadiazol-2-amine CAS No. 89151-76-8

5-(1,3-Dithian-2-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B8491591
Key on ui cas rn: 89151-76-8
M. Wt: 219.4 g/mol
InChI Key: SBDWAJDZSLLLFT-UHFFFAOYSA-N
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Patent
US04515625

Procedure details

A solution of 1.0 g. of 2,6-dimethoxybenzoyl chloride and 1.1 g of 2-amino-5-(1,3-dithian-2-yl)-1,3,4-thiadiazole in 20 ml of toluene was heated at reflux for eighteen hours under a nitrogen atmosphere. The reaction mixture was cooled to room temperature and the solvent was removed by evaporation under reduced pressure to provide a white solid. The solid was chromatographed over silica gel to provide 1.2 g (60% yield) of N-[5-(1,3-dithian-2-yl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][CH3:13])[C:4]=1[C:5](Cl)=[O:6].[NH2:14][C:15]1[S:16][C:17]([CH:20]2[S:25][CH2:24][CH2:23][CH2:22][S:21]2)=[N:18][N:19]=1>C1(C)C=CC=CC=1>[S:21]1[CH2:22][CH2:23][CH2:24][S:25][CH:20]1[C:17]1[S:16][C:15]([NH:14][C:5](=[O:6])[C:4]2[C:3]([O:2][CH3:1])=[CH:11][CH:10]=[CH:9][C:8]=2[O:12][CH3:13])=[N:19][N:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=O)Cl)C(=CC=C1)OC
Name
Quantity
1.1 g
Type
reactant
Smiles
NC=1SC(=NN1)C1SCCCS1
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for eighteen hours under a nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide a white solid
CUSTOM
Type
CUSTOM
Details
The solid was chromatographed over silica gel

Outcomes

Product
Name
Type
product
Smiles
S1C(SCCC1)C1=NN=C(S1)NC(C1=C(C=CC=C1OC)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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